L-TYROSINE (2,3-13C2; 15N)
Description
BenchChem offers high-quality L-TYROSINE (2,3-13C2; 15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TYROSINE (2,3-13C2; 15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
184.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Derivatization:due to the Polar Nature of Amino Acids, They Must Be Chemically Modified, or Derivatized, to Increase Their Volatility for Analysis by Gas Chromatography Mass Spectrometry Gc Ms .sigmaaldrich.comderivatization Involves Replacing Active Hydrogens on the Amino, Carboxyl, and Hydroxyl Groups with Nonpolar Moieties.sigmaaldrich.comliquid Chromatography Mass Spectrometry Lc Ms Can Sometimes Analyze Amino Acids Without Derivatization, but Derivatization Can Also Be Used in Lc Ms to Improve Sensitivity and Chromatographic Separation.alexandraatleephillips.comrsc.org
Complexities in Data Interpretation and Validation of Flux Estimates
The ultimate goal of using L-TYROSINE (2,3-13C2; 15N) is to obtain quantitative measurements of metabolic fluxes. This process relies on fitting the measured mass isotopomer distributions to a mathematical model of the metabolic network. nih.govsemanticscholar.org This step is fraught with complexities that can impact the accuracy of the final flux estimates.
A critical challenge is model selection : deciding which reactions, metabolites, and cellular compartments to include in the model. nih.govsemanticscholar.org An overly simplistic model (underfitting) may fail to capture the true metabolic complexity, leading to inaccurate flux estimates. Conversely, an overly complex model (overfitting) may fit the experimental data well but have poor predictive power and may yield physiologically meaningless flux values. nih.govsemanticscholar.org
Traditionally, model selection has often relied on statistical tests like the χ²-test, which can be sensitive to inaccuracies in the assumed measurement errors. nih.gov A more robust approach is validation-based model selection . nih.govsemanticscholar.org This method involves fitting the model to a portion of the data (estimation data) and then testing its ability to predict an independent set of data (validation data), often generated using a different isotopic tracer. nih.govsemanticscholar.org This approach consistently chooses the correct model structure in a way that is independent of assumptions about measurement uncertainty. nih.gov
The use of combined 13C and 15N tracers, such as L-TYROSINE (2,3-13C2; 15N), provides a more comprehensive dataset that can better constrain the model and allow for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov This integrated 13C15N-Metabolic Flux Analysis (MFA) can reveal new insights into the interplay between carbon and nitrogen metabolism, such as the central role of glutamate (B1630785) as a nitrogen donor in various biosynthetic pathways. nih.gov Bayesian methods can further enhance flux analysis by providing not just point estimates and confidence intervals, but also a full probability distribution for each flux, capturing the uncertainty and correlations between different fluxes. nih.gov
Ultimately, the validation of flux estimates requires a multi-faceted approach, integrating statistical rigor in model selection with biochemical knowledge to ensure that the resulting flux maps are both mathematically sound and biologically plausible.
Catabolism and Degradation Pathways of L Tyrosine
Detailed Enzymatic Cascade of Tyrosine Catabolism (e.g., Homogentisate (B1232598) Pathway)
The primary pathway for L-tyrosine catabolism in mammals and many microorganisms is the homogentisate pathway. nih.govnih.gov This pathway systematically dismantles the tyrosine molecule, ultimately yielding fumarate (B1241708) and acetoacetate (B1235776), which can then enter the citric acid cycle. nih.govwikipedia.org The degradation of L-tyrosine begins with a transamination reaction catalyzed by tyrosine aminotransferase, which converts L-tyrosine to 4-hydroxyphenylpyruvate. nih.govpharmaguideline.com
The next step involves the enzyme 4-hydroxyphenylpyruvate dioxygenase, which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. nih.govpharmaguideline.com This reaction is a key step as it involves the cleavage of the aromatic ring. Subsequently, homogentisate 1,2-dioxygenase acts on homogentisate to produce maleylacetoacetate. wikipedia.orgontosight.ai The pathway continues with the isomerization of maleylacetoacetate to fumarylacetoacetate by maleylacetoacetate isomerase. nih.govwikipedia.org Finally, the enzyme fumarylacetoacetate hydrolase cleaves fumarylacetoacetate to generate fumarate and acetoacetate. nih.govwikipedia.org These end products can then be utilized in the central metabolic pathways for energy generation. wikipedia.orgontosight.ai
Some bacteria utilize an alternative route for tyrosine catabolism known as the homoprotocatechuate pathway, which proceeds via 3,4-dihydroxyphenylacetate. nih.govasm.orgnih.gov
Table 1: Key Enzymes in the Homogentisate Pathway of L-Tyrosine Catabolism
| Enzyme | Substrate | Product |
| Tyrosine aminotransferase | L-Tyrosine | 4-Hydroxyphenylpyruvate |
| 4-Hydroxyphenylpyruvate dioxygenase | 4-Hydroxyphenylpyruvate | Homogentisate |
| Homogentisate 1,2-dioxygenase | Homogentisate | Maleylacetoacetate |
| Maleylacetoacetate isomerase | Maleylacetoacetate | Fumarylacetoacetate |
| Fumarylacetoacetate hydrolase | Fumarylacetoacetate | Fumarate and Acetoacetate |
Tracing the Isotopic Signature of L-TYROSINE (2,3-13C2; 15N) through Catabolic Intermediates
The use of isotopically labeled compounds like L-TYROSINE (2,3-¹³C₂; ¹⁵N) is a powerful tool for tracing metabolic pathways. The stable isotopes, ¹³C at the second and third carbons of the side chain and ¹⁵N in the amino group, act as markers that can be followed as the molecule is broken down.
As L-TYROSINE (2,3-¹³C₂; ¹⁵N) enters the catabolic pathway, the ¹⁵N-labeled amino group is the first to be removed during the initial transamination step, catalyzed by tyrosine aminotransferase. This transfers the ¹⁵N to α-ketoglutarate, forming labeled glutamate (B1630785).
The remaining carbon skeleton, now as 4-hydroxyphenylpyruvate with the ¹³C labels at positions 2 and 3 of the side chain, proceeds through the subsequent enzymatic reactions. These labeled carbons are retained through the formation of homogentisate and maleylacetoacetate. The subsequent isomerization to fumarylacetoacetate also keeps the labeled carbons intact. The final cleavage of fumarylacetoacetate by fumarylacetoacetate hydrolase yields fumarate and acetoacetate. The ¹³C labels will be distributed between these two molecules, and their specific location within fumarate and acetoacetate can be determined using techniques like mass spectrometry and NMR spectroscopy. This allows researchers to quantify the flux through the tyrosine degradation pathway and understand how it contributes to the pools of central metabolites.
Interconnections of Tyrosine Degradation with Energy Metabolism and Anaplerotic Routes
The catabolism of L-tyrosine is directly linked to central energy metabolism through its final products, fumarate and acetoacetate. wikipedia.org Fumarate is an intermediate of the citric acid cycle (TCA cycle), and its production from tyrosine directly replenishes this crucial metabolic hub. wikipedia.org Acetoacetate is a ketone body that can be converted to acetoacetyl-CoA, which is then cleaved to form two molecules of acetyl-CoA. libretexts.org Acetyl-CoA can then enter the TCA cycle for complete oxidation to CO₂ and water, generating a significant amount of ATP. libretexts.org
The replenishment of TCA cycle intermediates is known as anaplerosis. wikipedia.org The production of fumarate from tyrosine degradation is an anaplerotic reaction, as it helps to maintain the levels of TCA cycle intermediates that might be depleted for biosynthetic purposes. wikipedia.orgnih.gov This is particularly important in conditions of high energy demand or when other substrates for the TCA cycle are limited. libretexts.orgnih.gov Therefore, tyrosine catabolism plays a dual role: it serves as a source of energy and contributes to the maintenance of central metabolic pathways. libretexts.org
Investigating Regulatory Mechanisms of Tyrosine Catabolism via Isotopic Flux
Isotopic flux analysis, utilizing tracers like L-TYROSINE (2,3-¹³C₂; ¹⁵N), is a key technique for studying the regulation of metabolic pathways. eurisotop.comnih.gov By tracking the rate of appearance of the isotopic label in downstream metabolites, researchers can quantify the flux, or the rate of metabolite flow, through the tyrosine catabolic pathway under various physiological conditions. eurisotop.comnih.gov
This approach allows for the investigation of how factors such as substrate availability, hormonal signals, and the energy state of the cell influence the rate of tyrosine degradation. For example, by measuring the flux in response to changes in the concentration of tyrosine or other amino acids, one can elucidate the allosteric or transcriptional regulation of the enzymes in the pathway. ethz.ch Studies have shown that the expression of genes encoding enzymes of the tyrosine degradation pathway can be upregulated in response to certain conditions, such as aging or mitochondrial dysfunction. nih.govelifesciences.org
Furthermore, isotopic flux analysis can reveal the relative contributions of different pathways to a particular metabolite pool. eurisotop.com For instance, it can help determine the proportion of the fumarate pool in the TCA cycle that is derived from tyrosine catabolism versus other sources. This detailed information is crucial for understanding the complex regulatory networks that govern cellular metabolism. ethz.chcreative-proteomics.com
Application in Protein Dynamics and Turnover Studies
Quantification of Protein Synthesis Rates in Research Models (e.g., cell lines, tissues, organisms) using Stable Isotope Tracers
The use of stable isotope-labeled amino acids, such as L-TYROSINE (2,3-¹³C₂; ¹⁵N), is a cornerstone for quantifying muscle protein synthesis (MPS) rates in various research models. nih.govnih.govspringernature.com This methodology allows for the direct measurement of the incorporation of the labeled amino acid into tissue proteins over time. nih.gov The fundamental principle involves introducing the tracer into the system and then measuring its enrichment in the protein-bound pool and the precursor pool (typically the free intracellular amino acid pool). nih.gov
Two primary experimental approaches are employed:
Direct Incorporation: This involves administering the labeled amino acid and subsequently measuring its incorporation into proteins, often through tissue biopsies. nih.gov
Arterio-Venous (A-V) Difference: This method measures the uptake of the labeled amino acid across a specific tissue bed, such as a limb, providing data on both protein synthesis and breakdown. nih.gov
The choice of tracer is critical. While various labeled amino acids are used, those labeled with stable isotopes like ¹³C and ¹⁵N are preferred for their safety and the ability to use multiple tracers simultaneously. nih.govoup.com L-[1-¹¹C]tyrosine, a positron-emitting isotopologue, has also been validated for quantifying protein synthesis rates, demonstrating a strong correlation with tumor growth rates in preclinical models. snmjournals.orgsnmjournals.org However, stable isotopes like L-TYROSINE (2,3-¹³C₂; ¹⁵N) offer advantages for studies requiring longer-term measurements without the constraints of radioactive decay. physoc.org
The precision of modern analytical techniques, such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) and liquid chromatography-mass spectrometry (LC-MS/MS), allows for the detection of very low levels of isotope incorporation, enabling detailed kinetic studies over short time intervals. nih.govliverpool.ac.uk
Table 1: Research Findings on Protein Synthesis Rate Quantification
| Research Model | Tracer Used | Key Finding | Citation |
|---|---|---|---|
| Human Skeletal Muscle | [1,2-¹³C₂]leucine | A high-dose amino acid infusion stimulated muscle protein synthesis by approximately 2.8-fold. | nih.gov |
| Rat Rhabdomyosarcoma | L-[1-¹¹C]-tyrosine | A good agreement was found between tumor growth rate and the uptake of the tracer. | snmjournals.orgsnmjournals.org |
| Human A549 Adenocarcinoma Cells | Stable isotope-labeled arginine | Enabled the profiling of intracellular stability for nearly 600 proteins. | liverpool.ac.uk |
| Human Bone Marrow Cells (in vivo) | O-propargyl-puromycin (OP-Puro) | Demonstrated that hematopoietic stem cells have an unusually low rate of protein synthesis compared to other hematopoietic cells. | nih.gov |
Analysis of Protein Degradation Kinetics and Half-Lives via Isotopic Depletion
The analysis of protein degradation is crucial for understanding protein homeostasis. Isotopic depletion, often measured in pulse-chase experiments, is a powerful technique to determine the degradation kinetics and half-lives of proteins. liverpool.ac.uk In this approach, cells or organisms are first "pulsed" with a medium containing a heavy-labeled amino acid like L-TYROSINE (2,3-¹³C₂; ¹⁵N) until proteins are fully labeled. Subsequently, the system is "chased" with a medium containing the corresponding unlabeled ("light") amino acid.
By monitoring the rate at which the heavy-labeled protein disappears over time, researchers can calculate the protein's degradation rate constant and its half-life. liverpool.ac.ukrug.nl This "dynamic SILAC" or "pulsed SILAC" approach provides a global view of protein turnover for hundreds to thousands of proteins simultaneously. liverpool.ac.ukbiorxiv.orgnih.gov
The rate of protein degradation is inferred from the decreasing ratio of the heavy-labeled form to the light-labeled form over the chase period. nih.gov This method has been successfully applied to various cell lines and organisms, including human adenocarcinoma cells and E. coli, to determine the half-lives of a large number of proteins. liverpool.ac.uknih.gov
A key consideration in these experiments is to minimize the reincorporation of the heavy label that is released from protein breakdown back into newly synthesized proteins. liverpool.ac.uk This is often achieved by providing an excess of the light amino acid in the chase medium, which effectively floods the intracellular precursor pool. researchgate.net
Table 2: Research Findings on Protein Degradation and Half-Life Analysis
| Research Model | Methodology | Key Finding | Citation |
|---|---|---|---|
| Human A549 Adenocarcinoma Cells | Dynamic SILAC with labeled arginine | The mean degradation rate for 576 proteins was 0.081 h⁻¹, with a median of 0.034 h⁻¹. | liverpool.ac.uk |
| E. coli | Pulsed SILAC with labeled lysine (B10760008) | The half-lives of 1,149 proteins were estimated during exponential growth. | nih.gov |
| HeLa Cells | Triple SILAC with labeled lysine and arginine | Enabled the investigation of protein synthesis, degradation, and net turnover simultaneously. | rug.nl |
Isotope-Assisted Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-TYROSINE (2,3-13C2; 15N)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique in quantitative proteomics. creative-proteomics.comcreative-peptides.com The method involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in a "light" medium containing the natural amino acid, while the other is grown in a "heavy" medium containing a stable isotope-labeled version, such as L-TYROSINE (2,3-¹³C₂; ¹⁵N). creative-proteomics.comalfa-chemistry.com
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, and their protein lysates are mixed. The relative abundance of proteins between the two samples is then determined by mass spectrometry, which can distinguish between the light and heavy peptides based on their mass difference. metwarebio.comoup.com
While arginine and lysine are commonly used in SILAC due to the properties of the enzyme trypsin, which is typically used for protein digestion, tyrosine is also a valuable amino acid for this technique. creative-proteomics.comcreative-peptides.com Specifically, labeled tyrosine can be used to study the dynamic changes of protein tyrosine phosphorylation, a key post-translational modification involved in cell signaling. creative-peptides.comnih.govhubrecht.eunih.gov
The advantages of SILAC include its high accuracy, reproducibility, and the ability to combine samples early in the workflow, which minimizes experimental variability. creative-peptides.comnih.govhubrecht.eu
Table 3: Applications of SILAC in Quantitative Proteomics
| Application | Labeled Amino Acid(s) | Key Outcome | Citation |
|---|---|---|---|
| Quantitative profiling of tyrosine phosphorylation | Stable isotope dimethyl labeling (general) | Identification and quantification of over 1100 unique phosphopeptides in HeLa cells. | nih.govhubrecht.eunih.gov |
| Determination of protein half-lives | Labeled lysine | Quantification of degradation rates for over 1,100 proteins in E. coli. | nih.gov |
| Global proteome analysis | Labeled arginine and lysine | Accurate relative quantification of thousands of proteins in various cell lines. | biorxiv.orgcreative-proteomics.com |
Elucidation of Amino Acid Recycling and Reincorporation into Proteins
A critical factor in accurately measuring protein turnover kinetics is accounting for the recycling of amino acids. physiology.org When proteins are degraded, the constituent amino acids are released into the intracellular pool. These released amino acids, including any previously incorporated labeled tracers, can then be reincorporated into newly synthesized proteins. researchgate.netpnas.org This process, known as amino acid recycling or reutilization, can lead to an underestimation of the true rates of protein synthesis and an overestimation of protein half-lives if not properly addressed. physiology.org
Studies using prolonged infusions of labeled amino acids, such as [³H]leucine, have demonstrated that significant recycling of the label can occur, particularly over extended periods (e.g., 24 hours). physiology.org The re-entry of the labeled tracer into the plasma space from protein breakdown can be substantial, affecting the calculated flux rates. physiology.org
In cell culture experiments, the effect of recycling can often be minimized by using a high concentration of exogenous amino acids in the medium, which effectively dilutes the contribution from intracellular protein degradation. researchgate.net However, in more complex systems like whole organisms or organoid cultures, the labeling of the precursor pool can be slow relative to protein turnover, making the consideration of amino acid recycling essential for accurate kinetic modeling. researchgate.net The use of multiple labeled amino acid probes and isotopomer analysis provides a powerful approach to quantify precursor labeling at the site of synthesis, helping to deconvolute the kinetics of protein turnover from the effects of recycling. researchgate.net
Elucidation of Specialized L Tyrosine Derived Metabolite Biosynthesis Pathways
Tracing Catecholamine Biosynthesis Pathways (L-DOPA, Dopamine (B1211576), Norepinephrine, Epinephrine) in Research Models
The biosynthesis of catecholamines—a class of neurotransmitters and hormones vital for numerous physiological processes—begins with the amino acid L-tyrosine. nih.govvita-world24.de The established pathway involves the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated to form dopamine. nih.govresearchgate.netebi.ac.uk Subsequently, dopamine can be converted to norepinephrine, which can be further methylated to produce epinephrine. nih.govyoutube.com The enzyme tyrosine hydroxylase catalyzes the initial and rate-limiting step in this cascade. sigmaaldrich.comnih.gov
The use of isotopically labeled L-tyrosine, such as L-TYROSINE (2,3-¹³C₂; ¹⁵N), has been instrumental in studying the dynamics of this pathway. By introducing the labeled precursor into research models, scientists can track the appearance of the ¹³C and ¹⁵N isotopes in the downstream metabolites—L-DOPA, dopamine, norepinephrine, and epinephrine. This technique, often coupled with mass spectrometry, allows for the quantification of the rate of synthesis and turnover of these crucial signaling molecules. maastrichtuniversity.nlmdpi.com
For instance, studies utilizing stable isotope tracers have provided detailed information on dopamine metabolism. uni.luresearchgate.net Research has also explored the potential of alternative biosynthetic routes, such as the conversion of ethanol (B145695) to catecholamines, a hypothesis that can be tested using ¹³C-labeled ethanol to trace its incorporation into dopamine, norepinephrine, and epinephrine. mdpi.com
Interactive Table: Key Enzymes and Metabolites in Catecholamine Biosynthesis.
| Precursor | Enzyme | Product |
|---|---|---|
| L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA |
| L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine |
| Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine |
Investigating Melanin (B1238610) Synthesis Pathways using Labeled Tyrosine Precursors
Melanin, the pigment responsible for coloration in skin, hair, and eyes, is also derived from L-tyrosine. researchgate.netwikipedia.orgjamanetwork.com The synthesis of melanin, known as melanogenesis, is a complex process initiated by the enzyme tyrosinase, which oxidizes L-tyrosine to dopaquinone. researchgate.netdovepress.com Dopaquinone then serves as a precursor for the production of two main types of melanin: the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. researchgate.net
The use of isotopically labeled L-tyrosine, such as uniformly ¹³C-labeled L-tyrosine ([U-¹³C]-L-tyrosine), has revolutionized the study of melanogenesis. nih.govnih.gov This approach allows researchers to trace the fate of the carbon atoms from tyrosine as they are incorporated into the various intermediates and final melanin polymers. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS) can then be used to identify and quantify these labeled metabolites, providing a dynamic view of melanin synthesis. nih.govnih.gov
Research using this technique has confirmed differences in melanin synthesis between individuals with different skin colors and has shed light on the differential production of eumelanin and pheomelanin. nih.govnih.gov For example, studies have tracked the incorporation of labeled tyrosine into key melanin precursors like 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a marker for eumelanin synthesis, and cysteinyldopa (B216619) derivatives, which are indicative of pheomelanin production. nih.gov These methods have also been employed to investigate how factors like melanosomal pH influence the balance between eumelanin and pheomelanin synthesis. nih.gov
Interactive Table: Key Molecules in Melanin Biosynthesis.
| Precursor | Key Enzyme | Intermediate/Product |
|---|---|---|
| L-Tyrosine | Tyrosinase | Dopaquinone |
| Dopaquinone | (Spontaneous/Enzymatic) | Eumelanin precursors (e.g., DHICA) |
Research on Thyroid Hormone Precursor Formation in Model Systems
The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism and are synthesized from L-tyrosine residues within a large glycoprotein (B1211001) called thyroglobulin. rupahealth.comresearchgate.netpharmaffiliates.com The process involves the iodination of specific tyrosine residues on thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). researchgate.netroyalsocietypublishing.org Subsequently, these iodinated tyrosines are coupled to form T4 and T3. researchgate.netroyalsocietypublishing.org
The use of isotopically labeled L-tyrosine, such as ¹³C₉,¹⁵N-L-tyrosine, has been pivotal in elucidating the intricate steps of thyroid hormone synthesis. nih.gov By incorporating this labeled precursor, researchers can trace its journey into the thyroglobulin protein and its subsequent conversion into the final thyroid hormones. This allows for the study of the efficiency of thyroglobulin as a hormone-forming protein and the dynamics of hormone release. nih.gov
Stable isotope labeling, in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the precise measurement of the turnover kinetics of T4 and T3 in vivo. nih.govnih.gov This has been crucial in understanding both normal thyroid function and the pathophysiology of thyroid disorders. nih.gov
Interactive Table: Key Steps in Thyroid Hormone Precursor Formation.
| Precursor | Process | Product |
|---|---|---|
| L-Tyrosine (in Thyroglobulin) | Iodination | Monoiodotyrosine (MIT) & Diiodotyrosine (DIT) |
| DIT + DIT | Coupling | Thyroxine (T4) |
Isotopic Analysis of Other Biologically Active Tyrosine Derivatives
Beyond its role as a precursor to catecholamines, melanin, and thyroid hormones, L-tyrosine is a building block for a multitude of other biologically active compounds. The application of stable isotope tracing with labeled L-tyrosine, including L-TYROSINE (2,3-¹³C₂; ¹⁵N), has become an indispensable tool in the field of metabolomics for the comprehensive study of these diverse metabolic pathways. maastrichtuniversity.nlacs.orgnih.gov
Metabolomics studies using stable isotope tracers allow for a global view of the cellular fate of precursor metabolites. acs.org By introducing a labeled form of L-tyrosine into a biological system, researchers can track the incorporation of the isotopic label into a wide array of downstream metabolites. physiology.orgphysiology.org This untargeted approach can reveal novel metabolic pathways and provide insights into the interconnectedness of cellular metabolism. acs.org For instance, this methodology can be used to study the synthesis of various plant-derived alkaloids and other natural products that originate from tyrosine. wikipedia.orgresearchgate.net
The combination of high-resolution mass spectrometry and stable isotope tracing provides a powerful platform for both the identification of new metabolites and the quantification of metabolic fluxes. mdpi.comacs.org This enables a deeper understanding of how cellular metabolism is regulated and how it responds to various stimuli or pathological conditions.
Advanced Analytical Methodologies for L Tyrosine 2,3 13c2; 15n Tracing
Mass Spectrometry-Based Techniques for Isotopic Enrichment Analysis
Mass spectrometry (MS) is the cornerstone for analyzing stable isotope-labeled compounds due to its high sensitivity and specificity. When coupled with chromatographic separation, it allows for the robust quantification of L-TYROSINE (2,3-13C2; 15N) and its metabolic products in complex biological matrices. nih.govglpbio.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust platform for metabolic profiling, including the analysis of amino acids. nih.govnist.gov For a polar and non-volatile compound like L-Tyrosine, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. nih.govlcms.cz Common derivatization agents include silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. nist.gov
Following derivatization, the sample is introduced into the GC, where the derivatized L-Tyrosine is separated from other metabolites based on its boiling point and interaction with the stationary phase of the GC column. lcms.cz The eluting compound then enters the mass spectrometer, which ionizes the molecule (commonly via electron ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z).
For L-TYROSINE (2,3-13C2; 15N), the mass spectrum will show a characteristic shift in the molecular ion and key fragments compared to the unlabeled (M+0) tyrosine. The incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass increase of 3 Daltons. The fragmentation pattern of the TBDMS-derivatized tyrosine allows for the monitoring of specific ions that retain the labeled atoms, enabling precise quantification of isotopic enrichment. mdpi.com For instance, a prominent fragment in the EI spectrum of TBDMS-derivatized tyrosine is [M-57]⁺, corresponding to the loss of a tert-butyl group. The m/z of this fragment for the labeled tyrosine will be 3 Da higher than that of the unlabeled compound. nist.gov
Table 1: Theoretical GC-MS Fragment Ions for Unlabeled and Labeled L-Tyrosine (as di-TBDMS derivative)
| Compound | Derivatization | Fragment | Theoretical m/z (Unlabeled) | Theoretical m/z (Labeled) |
|---|---|---|---|---|
| L-Tyrosine | di-TBDMS | [M-57]⁺ (Loss of C₄H₉) | 408 | 411 |
Note: The table is illustrative and actual m/z values can vary slightly based on instrumentation and specific derivatization products (e.g., tri-TBDMS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis and Quantitation
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the targeted quantification of amino acids in biological fluids due to its high specificity, sensitivity, and minimal sample preparation requirements, often eliminating the need for derivatization. nih.govwellcomeopenresearch.orgnih.gov This technique is particularly well-suited for quantifying L-TYROSINE (2,3-13C2; 15N) in complex samples like plasma or cell extracts. thermofisher.comnih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography, often using hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with specific mobile phases to achieve separation of the amino acids. nih.govnih.gov The eluent is then introduced into the mass spectrometer, usually employing electrospray ionization (ESI), which generates protonated molecular ions [M+H]⁺.
The power of tandem MS (MS/MS) lies in its use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In this mode, the first mass spectrometer (Q1) is set to select the specific m/z of the precursor ion—in this case, the [M+H]⁺ of L-TYROSINE (2,3-13C2; 15N), which is 185.1. This selected ion is then fragmented in a collision cell (q2), and a specific, characteristic fragment ion (product ion) is monitored by the third mass spectrometer (Q3). This precursor-product ion transition is highly specific to the target molecule, significantly reducing chemical noise and matrix effects. nih.gov
For L-TYROSINE (2,3-13C2; 15N), the stable isotopes serve as an ideal internal standard for the quantification of endogenous L-Tyrosine, a technique known as isotope dilution mass spectrometry. nist.gov
Table 2: Exemplary LC-MS/MS Transitions for L-Tyrosine and L-TYROSINE (2,3-13C2; 15N)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |
|---|---|---|---|
| L-Tyrosine (Unlabeled) | 182.1 | 136.1 | Loss of H₂O and CO |
Note: Product ions can vary based on collision energy and instrument type. The product ion at m/z 138.1 retains one ¹³C from the original labeled positions.
High-Resolution Mass Spectrometry for Isotopic Pattern Deconvolution and Flux Calculations
High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements (typically <5 ppm error), allowing for the confident determination of a molecule's elemental composition. nih.govnih.gov In the context of stable isotope tracing with L-TYROSINE (2,3-13C2; 15N), HRMS is invaluable for resolving and quantifying the entire isotopic pattern of the analyte and its downstream metabolites. acs.orgnih.gov
Instead of just monitoring one or two isotopologues, HRMS can capture the full distribution of M+0, M+1, M+2, M+3, etc., peaks. This complete isotopic profile is crucial for several reasons:
Accurate Enrichment Calculation: It allows for the correction of the contribution of naturally abundant isotopes (like ¹³C) to the mass spectrum, a process known as isotopic pattern deconvolution. researchgate.netacs.org
Metabolic Flux Analysis: By observing how the initial M+3 label from L-TYROSINE (2,3-13C2; 15N) is distributed into various product molecules, researchers can deduce the activity of different metabolic pathways. wellcomeopenresearch.org For example, tracing the ¹⁵N into other amino acids can quantify transamination fluxes, while tracing the ¹³C backbone can follow its incorporation into catecholamines or its catabolism.
The ability to resolve fine isotopic detail enables complex flux calculations, providing a dynamic view of cellular metabolism that is not achievable with standard-resolution instruments. nih.govembopress.org
Data Processing and Algorithms for Isotopic Enrichment Calculations
The raw data generated by mass spectrometry, especially HRMS, is complex and requires sophisticated computational tools for processing. nih.govnih.gov The core task is to accurately calculate isotopic enrichment by distinguishing the incorporated stable isotopes from those present at natural abundance. researchgate.netresearchgate.net
Several algorithms and software packages have been developed for this purpose. A key process is isotopic pattern deconvolution , where the measured isotopic distribution of a spiked sample is mathematically separated into its constituent parts: the signal from the unlabeled (natural abundance) compound and the signal from the labeled tracer. researchgate.netacs.org This can be achieved using multiple linear regression or other matrix-based calculations that use the known theoretical isotopic patterns of the unlabeled and labeled standards. researchgate.net
These algorithms must perform several steps:
Peak Picking and Integration: Identifying the chromatographic peaks for all relevant isotopologues.
Natural Abundance Correction: Subtracting the contribution of naturally occurring heavy isotopes from the measured peak intensities.
Enrichment Calculation: Determining the mole percent enrichment (MPE) of the tracer in the total metabolite pool.
Accurate data processing is critical for the reliability of metabolic flux studies that depend on precise measurements of isotopic enrichment. nih.govshoko-sc.co.jpotsuka.co.jp
Nuclear Magnetic Resonance (NMR) Spectroscopy Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For stable isotope tracing, NMR is uniquely capable of determining the exact position of isotopic labels within a molecule. embopress.org
¹³C-NMR for Carbon Flux Analysis and Positional Labeling
While ¹H-NMR is common, ¹³C-NMR is particularly suited for analyzing ¹³C-labeled compounds like L-TYROSINE (2,3-13C2; 15N). researchgate.net Each carbon atom in a molecule has a distinct chemical shift in the ¹³C-NMR spectrum, and the presence of a ¹³C isotope at a specific position results in a significantly enhanced signal at that corresponding chemical shift. nih.govopenmedscience.com
For L-TYROSINE (2,3-13C2; 15N), the signals for the C2 (α-carbon) and C3 (β-carbon) would be dramatically intensified compared to a spectrum of unlabeled tyrosine. researchgate.net This provides unambiguous confirmation of the labeling positions.
The true power of ¹³C-NMR in metabolic studies comes from analyzing the products derived from the labeled precursor. nih.gov As L-TYROSINE (2,3-13C2; 15N) is metabolized, the ¹³C atoms are incorporated into other molecules. By acquiring a ¹³C-NMR spectrum of a purified metabolite, one can directly observe which of its carbon positions have become enriched with ¹³C. This provides direct evidence of the metabolic pathway taken. For example, if the labeled tyrosine is converted to dopamine (B1211576), the corresponding carbon atoms in the dopamine side-chain will show ¹³C enrichment. Furthermore, the presence of ¹³C-¹³C spin-spin coupling (J-coupling) between adjacent labeled carbons can provide direct evidence of bond formation or preservation during metabolic conversion. nih.govnih.gov
Table 3: Approximate ¹³C Chemical Shifts for L-Tyrosine and the Effect of Labeling
| Carbon Position | Approximate Chemical Shift (ppm) | Expected Observation for L-TYROSINE (2,3-¹³C₂; ¹⁵N) |
|---|---|---|
| C1 (Carboxyl) | ~173 | Natural abundance signal |
| C2 (α-carbon) | ~55 | Highly intense signal, potential splitting due to ¹⁵N and ¹³C₃ coupling |
| C3 (β-carbon) | ~36 | Highly intense signal, potential splitting due to ¹³C₂ coupling |
| C4 (Aromatic) | ~127 | Natural abundance signal |
| C5, C9 (Aromatic CH) | ~131 | Natural abundance signal |
| C6, C8 (Aromatic CH) | ~116 | Natural abundance signal |
Note: Chemical shifts are pH-dependent and serve as representative values. The labeled positions (C2, C3) will exhibit significantly enhanced signal intensity.
¹⁵N-NMR for Nitrogen Atom Tracking and Turnover Studies
¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy is a important technique for directly monitoring the nitrogen atom of L-TYROSINE (2,3-13C2; 15N) as it is incorporated into various biomolecules. nih.govwikipedia.org Unlike other methods that infer nitrogen movement, ¹⁵N-NMR provides direct observation of the nitrogen's chemical environment, enabling detailed studies of nitrogen metabolism and protein turnover.
The use of ¹⁵N-labeled compounds, including amino acids like L-tyrosine, is crucial for these studies. sigmaaldrich.com The ¹⁵N nucleus has a spin of ½, making it NMR-active. However, its low natural abundance (approximately 0.37%) and lower gyromagnetic ratio compared to protons necessitate isotopic enrichment to obtain a detectable signal in a reasonable timeframe. nih.gov The incorporation of the ¹⁵N label from L-TYROSINE (2,3-13C2; 15N) into other molecules results in shifts in the ¹⁵N NMR spectrum, which are indicative of changes in the chemical structure and bonding around the nitrogen atom.
Research Findings from ¹⁵N-NMR Studies:
Metabolic Pathway Analysis: Researchers have successfully used ¹⁵N-labeled amino acids to trace nitrogen flow in various organisms. For instance, double-labeling experiments with ¹³C and ¹⁵N have been employed to follow the exchange of amino acids between symbiotic plants and microbes. researchgate.net
Protein Synthesis and Degradation: By introducing ¹⁵N-labeled tyrosine, scientists can monitor the rate of its incorporation into newly synthesized proteins and the subsequent release of the label as proteins are degraded. This provides direct measurements of protein turnover rates in different tissues and under various physiological conditions.
Enzyme Kinetics and Mechanisms: The chemical shift of the ¹⁵N nucleus is sensitive to its local electronic environment. This property has been exploited to study enzyme mechanisms. For example, changes in the ¹⁵N resonance of a labeled substrate upon binding to an enzyme can provide insights into the catalytic process and the protonation states of key residues. biorxiv.org
pH and Environmental Effects: The chemical shift of the ¹⁵N resonance in nitrotyrosine, for instance, shows a significant dependence on pH. nih.gov This allows for the determination of microscopic pK values and the monitoring of the local environment within a protein. nih.gov
Table 1: Applications of ¹⁵N-NMR in Nitrogen Tracking Studies
| Application Area | Specific Information Gained | Example Research Focus |
|---|---|---|
| Metabolic Flux Analysis | Tracing nitrogen pathways and exchange between biological compartments. | Amino acid exchange in plant-microbe symbiosis. researchgate.net |
| Protein Turnover | Rates of protein synthesis and degradation. | Measuring protein dynamics in response to stimuli. |
| Enzyme Mechanism | Substrate binding, intermediate formation, and protonation states. | Investigating the catalytic cycle of enzymes like tryptophan synthase. biorxiv.org |
| Environmental Sensing | Monitoring local pH and binding events. | Using nitrotyrosine as a reporter for local pK values in proteins. nih.gov |
Multi-Dimensional NMR for Complex Biological System Analysis
To overcome the challenges of spectral overlap and complexity in biological samples, multi-dimensional NMR techniques are employed. utoronto.canih.gov These methods correlate the signals of different nuclei (e.g., ¹H, ¹³C, and ¹⁵N), providing much higher resolution and enabling the assignment of signals to specific atoms within large biomolecules. utoronto.ca For a dually labeled compound like L-TYROSINE (2,3-13C2; 15N), multi-dimensional NMR is particularly powerful.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two of the most common multi-dimensional NMR experiments used in metabolic studies. nih.gov
¹H-¹⁵N HSQC: This experiment correlates the chemical shift of a nitrogen atom with that of its directly attached proton(s). It is extremely useful for studying proteins, as each amino acid residue (except proline) has a backbone amide group, which gives a unique peak in the HSQC spectrum. By introducing ¹⁵N-labeled tyrosine, new peaks will appear in the spectrum corresponding to the labeled tyrosine incorporated into proteins, allowing for specific tracking.
¹H-¹³C HSQC/HMBC: These experiments correlate carbon atoms with their attached protons (HSQC) or with protons that are two to three bonds away (HMBC). With L-TYROSINE (2,3-13C2; 15N), the ¹³C labels at the C2 and C3 positions can be specifically monitored as the tyrosine molecule is metabolized. This allows for the elucidation of the metabolic fate of the carbon skeleton of tyrosine.
Research Findings from Multi-Dimensional NMR:
Protein Structure and Dynamics: The use of ¹³C and ¹⁵N labeled proteins, often in conjunction with deuteration, has been instrumental in determining the three-dimensional structures and studying the dynamics of large proteins and protein complexes in solution. utoronto.caacs.org
Metabolite Identification and Quantification: Multi-dimensional NMR can be used to identify and quantify metabolites in complex mixtures, such as cell extracts or biofluids. The unique patterns of cross-peaks generated by labeled compounds facilitate their unambiguous identification. nih.gov
Isotopomer Analysis: By analyzing the fine structure of NMR signals (e.g., satellite peaks arising from ¹³C-¹³C or ¹³C-¹⁵N couplings), it is possible to determine the distribution of isotopes within a molecule (isotopomers). nih.gov This provides detailed information about the metabolic pathways that were active in the synthesis of that molecule.
Table 2: Multi-Dimensional NMR Techniques for L-TYROSINE (2,3-13C2; 15N) Tracing
| NMR Experiment | Correlated Nuclei | Information Obtained | Application for L-TYROSINE (2,3-13C2; 15N) |
|---|---|---|---|
| ¹H-¹⁵N HSQC | ¹H and directly bonded ¹⁵N | Tracking of nitrogen atoms in proteins and other nitrogenous compounds. | Monitors the incorporation of the ¹⁵N label into the protein backbone. |
| ¹H-¹³C HSQC | ¹H and directly bonded ¹³C | Mapping the carbon skeleton of metabolites. | Follows the ¹³C labels at C2 and C3 positions of tyrosine. |
| ¹H-¹³C HMBC | ¹H and ¹³C separated by 2-3 bonds | Elucidating molecular structure and connectivity. | Identifies metabolites derived from the carbon skeleton of tyrosine. |
| ¹³C-¹³C Correlation (e.g., TOCSY) | Coupled ¹³C nuclei | Determining carbon-carbon bond formation and cleavage. | Provides detailed analysis of the fate of the labeled carbon atoms. |
Methodological Comparisons: Stable Isotope Tracing vs. Radiometric Tracing in Research
The choice between stable isotope tracers, like L-TYROSINE (2,3-13C2; 15N), and radiometric tracers (e.g., containing ¹⁴C or ³H) depends on the specific research question, the biological system under investigation, and available instrumentation. cambridge.orgaacrjournals.org Both techniques are powerful for tracing metabolic pathways, but they have distinct advantages and disadvantages. researchgate.net
Stable Isotope Tracing:
This method utilizes non-radioactive isotopes that are distinguished from their more abundant counterparts by their mass. wikipedia.org Detection is typically achieved using mass spectrometry (MS) or NMR spectroscopy. wikipedia.orgnih.gov
Radiometric Tracing:
This technique involves the use of radioactive isotopes. The decay of these isotopes emits radiation (e.g., beta particles) that can be detected and quantified using methods like liquid scintillation counting or autoradiography.
Table 3: Comparison of Stable Isotope and Radiometric Tracing
| Feature | Stable Isotope Tracing (e.g., ¹³C, ¹⁵N) | Radiometric Tracing (e.g., ¹⁴C, ³H) |
|---|---|---|
| Safety | Non-radioactive and generally considered safe for use in humans, including vulnerable populations like children and pregnant women. cambridge.org | Involves ionizing radiation, which poses health risks and requires strict safety protocols and disposal procedures. cambridge.org |
| Sensitivity | Generally less sensitive than radiometric methods. Higher concentrations of the tracer may be needed. cambridge.org | Extremely sensitive, allowing for the detection of very small quantities of the tracer. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). wikipedia.orgnih.gov | Liquid Scintillation Counting, Autoradiography, Gamma Counting. |
| Information Content | Provides rich structural information, including the specific location of the label within a molecule (positional isotopomer analysis) with NMR. nih.gov MS can distinguish different isotopologues. | Primarily provides quantitative information about the amount of tracer present, but limited structural information. |
| Simultaneous Tracing | Multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can be used simultaneously in the same experiment to trace different pathways. researchgate.netfrontiersin.org | Possible with different radioisotopes if their emission energies are distinguishable, but can be more complex. |
| Cost | The cost of some stable isotope-labeled compounds and the required analytical instrumentation (MS, NMR) can be high. cambridge.orgresearchgate.net | Radiolabeled compounds can be costly, and there are additional costs associated with handling and disposal of radioactive waste. |
| In Vivo Studies | Well-suited for human and in vivo studies due to safety. cambridge.org | Use in humans is highly restricted and subject to stringent ethical and regulatory oversight. |
Metabolic Flux Analysis Mfa with L Tyrosine 2,3 13c2; 15n
Principles of Stationary and Non-Stationary Isotopic Metabolic Flux Analysis
Isotopic MFA is broadly categorized into two main approaches: stationary (or steady-state) MFA and non-stationary (or dynamic) MFA. The choice between these methods depends on the biological system and the specific research question.
Stationary Metabolic Flux Analysis (¹³C-MFA): This traditional approach assumes that the biological system is in both a metabolic and isotopic steady state. researchgate.netnih.gov Metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. osti.gov Isotopic steady state is achieved when the isotopic labeling pattern of intracellular metabolites no longer changes, indicating that a balance has been reached between the input of the labeled substrate and the metabolic turnover. researchgate.net To perform stationary ¹³C-MFA, cells are cultured with an isotopic tracer for a prolonged period to ensure isotopic equilibrium is reached. researchgate.netnih.gov The labeling patterns of metabolites, often proteinogenic amino acids, are then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com By inputting these end-point labeling distributions, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), into a computational model of the cell's metabolic network, the intracellular fluxes can be quantified. mdpi.com
Key Principles of Stationary MFA:
Assumption: Metabolic and isotopic steady state. osti.gov
Data Requirement: End-point isotopic labeling data from metabolites after long-term exposure to the tracer. nih.gov
Application: Well-suited for microorganisms in balanced growth during the exponential phase. researchgate.net
Advantage: Robust and well-established, with numerous available software tools. researchgate.net
Limitation: May be unsuitable for systems that are slow to reach isotopic steady state or for studying dynamic metabolic responses. nih.gov
Non-Stationary Metabolic Flux Analysis (INST-MFA): Isotopically non-stationary MFA (INST-MFA) was developed to overcome some limitations of the stationary approach. INST-MFA operates under the assumption of a metabolic steady state but does not require the system to reach an isotopic steady state. osti.govnih.govnih.gov Instead, it utilizes the transient, time-course data of isotopic labeling in intracellular metabolites. nih.govnih.gov This is achieved by collecting samples at multiple time points after the introduction of the isotopic tracer. osti.gov The changing labeling patterns over time are then fitted to a system of ordinary differential equations (ODEs) that describe the dynamics of isotope incorporation into the metabolic network. osti.gov
Key Principles of INST-MFA:
Assumption: Metabolic steady state, but isotopic non-steady state. osti.govnih.gov
Data Requirement: Time-series measurements of isotopic labeling patterns of intracellular metabolites. osti.govresearchgate.net
Application: Ideal for systems with slow labeling dynamics, such as mammalian cells with large metabolite pools, or for autotrophic organisms. nih.govspringernature.com It also allows for shorter experimental times. nih.gov
Advantage: Provides richer data, allowing for the estimation of not only fluxes but also metabolite pool sizes and some reversible exchange fluxes that are often unobservable with stationary MFA. osti.govnih.gov
Limitation: Methodologically more complex, requiring rapid sampling, quenching, and greater computational power for data analysis. osti.govnih.gov
The use of a dual-labeled tracer like L-TYROSINE (2,3-13C2; 15N) is compatible with both approaches, enabling a detailed and simultaneous analysis of carbon and nitrogen metabolism under either steady-state or dynamic conditions. nih.gov
Development and Application of Metabolic Models Incorporating Labeled Tyrosine Data
The data generated from experiments using labeled L-Tyrosine are interpreted using mathematical models to provide quantitative insights into metabolic fluxes. Compartmental modeling is a common and powerful approach for this purpose, particularly in physiological studies in humans and animals. nih.govnih.govnih.gov
A compartmental model simplifies a complex biological system into a set of distinct, interconnected pools (compartments) that represent metabolites in different tissues or cellular locations (e.g., plasma, intracellular space). nih.govnih.govahajournals.org The fluxes between these compartments are represented by rate constants. When a stable isotope tracer like L-[ring-¹³C₆]Phenylalanine or a labeled L-Tyrosine is introduced, the model can be used to describe the dynamic movement and conversion of the tracer through the system. nih.gov
For instance, a four-compartment model has been developed to describe whole-body phenylalanine and tyrosine metabolism. This model typically includes:
Compartment 1: Phenylalanine in plasma and rapidly equilibrating tissues.
Compartment 2: Phenylalanine in more slowly exchanging tissues.
Compartment 3: Tyrosine in plasma and rapidly equilibrating tissues.
Compartment 4: Tyrosine in more slowly exchanging tissues.
By fitting the time-course data of tracer concentrations in plasma to the differential equations that define this model, researchers can estimate key metabolic fluxes. nih.gov
Table 1: Key Metabolic Fluxes Estimated from Phenylalanine-Tyrosine Compartmental Models
| Flux Parameter | Description | Typical Application |
| Protein Synthesis | The rate of incorporation of Phenylalanine and Tyrosine into new proteins. | Assessing anabolic/catabolic states in health and disease. nih.gov |
| Protein Breakdown | The rate of release of Phenylalanine and Tyrosine from protein degradation. | Measuring whole-body proteolysis. nih.gov |
| Phenylalanine Hydroxylation | The rate of conversion of Phenylalanine to Tyrosine, primarily in the liver. | Studying inborn errors of metabolism like Phenylketonuria (PKU). nih.govnih.gov |
| Tyrosine Oxidation | The rate of irreversible catabolism of Tyrosine. | Evaluating amino acid disposal pathways. researchgate.net |
| Inter-compartmental Flux | The rate of exchange of amino acids between plasma and tissue pools. | Understanding amino acid transport and availability. nih.gov |
These models have been instrumental in understanding how protein metabolism is affected by nutritional status, disease, and therapeutic interventions. researchgate.netcambridge.orgcambridge.org The use of a dual-labeled tracer like L-TYROSINE (2,3-13C2; 15N) would further enhance such models by allowing for the simultaneous tracking of the carbon skeleton and the amino group, providing a more complete picture of amino acid fate.
Elucidation of Pathway Fluxes in Cellular and Subcellular Compartments using L-TYROSINE (2,3-13C2; 15N)
The specific labeling pattern of L-TYROSINE (2,3-13C2; 15N) makes it an excellent tool for elucidating fluxes through specific metabolic pathways originating from tyrosine. By tracing the fate of the ¹³C and ¹⁵N atoms, researchers can map the flow of this amino acid into various critical biomolecules.
Melanin (B1238610) Biosynthesis: Melanin, the primary pigment in human skin, hair, and eyes, is synthesized from L-Tyrosine in a specialized organelle called the melanosome. nih.govnih.gov Traditional methods measure total melanin content but cannot easily distinguish between newly synthesized and pre-existing pigment. Using [U-¹³C]-L-Tyrosine as a tracer, researchers can directly measure the rate of de novo synthesis of both eumelanin (B1172464) and pheomelanin. nih.govnih.gov The incorporation of the ¹³C label into melanin intermediates and degradation products is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS), providing a direct measure of melanogenesis pathway flux. nih.gov This approach has revealed how factors like genetics and melanosomal pH can differentially regulate the synthesis of the two melanin types. nih.gov
Catecholamine Biosynthesis: L-Tyrosine is the direct precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (noradrenaline), and epinephrine (adrenaline). smpdb.canih.gov The biosynthetic pathway begins with the conversion of L-Tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step. nih.govpixorize.com Subsequent enzymatic steps convert L-DOPA to dopamine, then to norepinephrine, and finally to epinephrine. smpdb.caresearchgate.net By supplying cells or tissues with labeled L-Tyrosine, the flux through this pathway can be quantified by measuring the isotopic enrichment in the downstream catecholamine products. This is crucial for understanding the regulation of neurotransmitter synthesis in neurological health and disease.
Table 2: Tracing L-Tyrosine through Major Biosynthetic Pathways
| Pathway | Key Product(s) | Cellular Compartment | Method of Flux Elucidation |
| Melanogenesis | Eumelanin, Pheomelanin | Melanosome | Tracing ¹³C incorporation into melanin precursors and degradation products via LC-MS. nih.govnih.gov |
| Catecholamine Synthesis | Dopamine, Norepinephrine, Epinephrine | Cytosol / Vesicles (Neurons, Adrenal Medulla) | Measuring isotopic enrichment in catecholamines following administration of labeled tyrosine. nih.govresearchgate.net |
| Protein Synthesis | Cellular and secreted proteins | Ribosomes (Cytosol, ER) | Measuring tracer incorporation into protein-bound amino acids. nih.gov |
| Thyroid Hormone Synthesis | Thyroxine (T4), Triiodothyronine (T3) | Thyroid Follicular Cells | Quantifying labeled tyrosine incorporation into thyroglobulin and subsequent hormones. |
| Fumarate (B1241708)/Acetoacetate (B1235776) Catabolism | Fumarate, Acetoacetate | Mitochondria | Following the appearance of ¹³C atoms in TCA cycle intermediates and ketone bodies. davuniversity.org |
The dual ¹³C and ¹⁵N label in L-TYROSINE (2,3-13C2; 15N) is particularly valuable for distinguishing between pathways that retain the entire amino acid structure (like protein synthesis) and those that involve transamination, where the ¹⁵N-labeled amino group may be transferred to other molecules.
Quantitative Assessment of Carbon and Nitrogen Flow through Tyrosine-Related Pathways
A key advantage of using a dual-labeled substrate like L-TYROSINE (2,3-13C2; 15N) is the ability to simultaneously quantify the flow of both carbon and nitrogen. nih.govembopress.org This integrated approach, often termed ¹³C¹⁵N-MFA, provides a more holistic view of cellular metabolism, as carbon and nitrogen pathways are tightly interconnected. nih.govembopress.orgresearchgate.net For example, the synthesis of amino acids requires both a carbon backbone, derived from central carbon metabolism, and one or more nitrogen atoms, often donated by glutamate (B1630785) or glutamine. nih.govresearchgate.net
While specific flux data using L-TYROSINE (2,3-13C2; 15N) is not widely published, the principles can be illustrated by studies using other dual-labeled tracers. A ¹³C¹⁵N-MFA study in Mycobacterium bovis BCG, using labeled glycerol and ammonium chloride, successfully quantified both carbon and nitrogen fluxes throughout the central metabolic network. nih.govembopress.orgnih.gov This approach revealed the central role of glutamate as the primary nitrogen donor for the synthesis of other amino acids. nih.govembopress.org
Applying this concept to tyrosine, a ¹³C¹⁵N-MFA experiment would allow researchers to answer questions such as:
What is the absolute rate of tyrosine incorporation into protein (tracking both C and N)?
What is the flux of the tyrosine carbon skeleton towards energy metabolism (catabolism to fumarate and acetoacetate)?
What is the fate of the tyrosine's amino group? Is it retained during conversion to downstream products, or is it transferred to other molecules via transamination reactions?
The table below presents a hypothetical dataset based on the capabilities of ¹³C¹⁵N-MFA to illustrate the type of quantitative data that can be obtained for tyrosine metabolism. The values represent net fluxes relative to a total tyrosine uptake rate of 100 units.
Table 3: Hypothetical Flux Distribution of Carbon and Nitrogen from L-Tyrosine
| Metabolic Pathway | Relative Carbon Flux (from ¹³C) | Relative Nitrogen Flux (from ¹⁵N) | Metabolic Implication |
| Protein Synthesis | 65 | 65 | Major fate of tyrosine is incorporation into proteins, retaining its original structure. |
| Catecholamine Synthesis | 10 | 10 | A significant portion is directed towards neurotransmitter production. |
| Transamination | 15 | -5 | The carbon skeleton enters catabolic pathways, while the nitrogen is transferred to α-ketoglutarate, forming glutamate. |
| Other Pathways (e.g., Melanin) | 5 | 5 | Minor pathways also contribute to tyrosine utilization. |
| Unaccounted/Excretion | 5 | 15 | Represents minor metabolic fates or excretion of nitrogenous waste. |
This quantitative data is invaluable for metabolic engineering, understanding disease states where amino acid metabolism is dysregulated, and developing targeted nutritional or pharmacological therapies. mdpi.comnih.gov The ability to resolve both carbon and nitrogen fluxes simultaneously provides a powerful and statistically rigorous platform to dissect the complexities of amino acid metabolism in any biological system. nih.govembopress.orgnih.gov
Computational and Bioinformatic Approaches for Isotopic Data
Software Tools for Isotopic Correction, Mass Isotopomer Distribution Analysis, and Flux Estimation
The raw data obtained from mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy of samples from tracer experiments with L-TYROSINE (2,3-¹³C₂; ¹⁵N) are complex and require several computational steps before they can be interpreted. These steps include correcting for the natural abundance of isotopes, determining the distribution of different isotopomers, and estimating the rates of metabolic reactions (fluxes).
Isotopic Correction and Mass Isotopomer Distribution Analysis:
A critical initial step in analyzing data from stable isotope labeling experiments is the correction for the natural abundance of heavy isotopes. Software tools have been developed to perform this correction, which is particularly important for dual-labeling experiments involving ¹³C and ¹⁵N.
AccuCor2: This R-based tool is specifically designed for the correction of isotope natural abundance in dual-isotope tracer experiments, such as those using ¹³C and ¹⁵N. nih.govchemrxiv.orgresearchgate.net It employs an algorithm to construct correction matrices that link the true labeling pattern to the measured mass fractions and uses non-negative least-squares to solve for the labeling patterns. nih.govchemrxiv.org AccuCor2 is designed to perform the correction in a resolution-dependent manner, which is crucial as dual-isotope experiments often require high mass resolution to distinguish between ¹³C and ¹⁵N labeling. nih.govchemrxiv.org
IsoCorrectoR: This software also performs isotopic correction for stable isotope labeling experiments. uni-regensburg.de It can handle data from multiple tracer experiments and corrects for the natural abundance of all elements in a given metabolite. uni-regensburg.de
Metabolic Flux Estimation:
Once the mass isotopomer distributions are accurately determined, the next step is to estimate the metabolic fluxes. Several software packages are available for this purpose, supporting data from combined ¹³C and ¹⁵N tracing experiments.
13CFLUX2: This software is a powerful tool for metabolic flux analysis based on ¹³C labeling data. ucdavis.edu It can be adapted for dual-labeling studies to quantify the flow of carbon and nitrogen through metabolic pathways.
INCA (Isotopomer Network Compartmental Analysis): INCA is a MATLAB-based software package for isotopically non-stationary metabolic flux analysis (INST-MFA). nsf.gov It can model complex isotopic labeling experiments, including those with multiple tracers, to estimate metabolic fluxes.
OpenFLUX: This is another modeling software for ¹³C-based metabolic flux analysis that provides a framework for flux estimation from isotopic labeling data. nsf.gov
The following table summarizes some of the key software tools used in the analysis of isotopic data.
| Software Tool | Primary Function | Key Features |
| AccuCor2 | Isotopic Correction | R-based, resolution-dependent correction for dual-isotope tracers. nih.govchemrxiv.orgresearchgate.net |
| IsoCorrectoR | Isotopic Correction | Corrects for natural abundance in multiple-tracer experiments. uni-regensburg.de |
| 13CFLUX2 | Flux Estimation | Performs metabolic flux analysis from ¹³C labeling data. ucdavis.edu |
| INCA | Flux Estimation | MATLAB-based tool for isotopically non-stationary MFA. nsf.gov |
| OpenFLUX | Flux Estimation | Modeling software for ¹³C-based metabolic flux analysis. nsf.gov |
Integration of Isotopic Tracing Data with Systems Biology Models
The data obtained from L-TYROSINE (2,3-¹³C₂; ¹⁵N) tracing experiments provide a dynamic view of metabolic activity. To fully leverage this information, it is often integrated with larger-scale systems biology models, such as genome-scale metabolic models (GEMs). This integration allows for a more comprehensive understanding of how cellular metabolism is regulated and how it responds to various perturbations.
The process of integrating isotopic tracing data with GEMs typically involves using the experimentally determined fluxes as constraints to refine the solution space of the model. This approach, sometimes referred to as flux balance analysis (FBA) with isotopic constraints, can lead to more accurate predictions of metabolic phenotypes. frontiersin.org
Several computational methods and algorithms have been developed to facilitate this integration:
Two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA): This method combines the detailed flux information from ¹³C labeling experiments for central carbon metabolism with the broader scope of a genome-scale model. nih.gov It uses the ¹³C data to constrain the core metabolic fluxes, which then inform the fluxes in the peripheral metabolic network. nih.gov
Integrative Omics-Metabolic Analysis (IOMA): This algorithm integrates various "omics" data, including metabolomics and proteomics, into a genome-scale metabolic network. frontiersin.org Isotopic tracing data can be incorporated to provide quantitative constraints on reaction rates.
Model-Building Algorithm (MBA): This algorithm utilizes multiple data types, including transcriptomics, proteomics, and metabolomics, to curate and build tissue-specific metabolic models. frontiersin.org Data from L-TYROSINE (2,3-¹³C₂; ¹⁵N) tracing can provide crucial information on active metabolic pathways in a specific cellular context.
The integration of isotopic data with systems biology models enables researchers to address complex biological questions, such as identifying metabolic bottlenecks, predicting the effects of genetic mutations, and understanding the metabolic reprogramming that occurs in diseases like cancer.
Network Reconstruction and Pathway Mapping from Tracer Experiments
Tracer experiments with L-TYROSINE (2,3-¹³C₂; ¹⁵N) can also be used to reconstruct and map metabolic pathways. By tracking the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites, it is possible to identify novel biochemical transformations and to delineate the connectivity of the metabolic network.
Computational tools play a vital role in this process by helping to identify labeled metabolites and to infer the underlying reaction network.
X¹³CMS: This platform is designed for the systems-level analysis of isotopic labeling in untargeted metabolomic data. nih.gov It can identify all metabolites that have incorporated the isotopic tracer and quantify the extent of labeling, which can reveal unexpected metabolic pathways. nih.gov
RAVEN Toolbox: This is a versatile MATLAB toolbox for the reconstruction, curation, and analysis of genome-scale metabolic models. nih.govplos.org It can utilize various data sources, including experimental data from tracer experiments, to build and refine metabolic network models. nih.govplos.org The toolbox can integrate information from databases like KEGG and MetaCyc to aid in the annotation of reactions and pathways. nih.govplos.org
The process of network reconstruction from tracer experiments often involves the following steps:
Identification of Labeled Metabolites: Untargeted metabolomics is used to identify all metabolites that show incorporation of ¹³C and/or ¹⁵N from the L-TYROSINE (2,3-¹³C₂; ¹⁵N) tracer.
Determination of Labeling Patterns: The specific pattern of isotope incorporation in each metabolite is determined, providing clues about the biochemical reactions involved.
Pathway Inference: Based on the observed labeling patterns and known biochemical principles, potential metabolic pathways are inferred.
Model Refinement: The inferred pathways are used to refine existing metabolic network models or to construct new, context-specific models.
This approach allows for the discovery of novel metabolic activities and provides a more accurate representation of the metabolic network in the specific biological system under investigation.
Experimental Design Considerations and Methodological Challenges in L Tyrosine 2,3 13c2; 15n Tracer Research
Optimization of Tracer Delivery and Concentration in Diverse Research Models
The successful application of L-TYROSINE (2,3-13C2; 15N) as a tracer hinges on its effective delivery to the biological system under investigation and the maintenance of appropriate concentrations. The optimal strategy varies significantly depending on the research model, which can range from cell cultures to whole organisms.
In human studies, tracers like L-tyrosine are often administered through a primed, constant oral or intravenous infusion to achieve a steady state of isotopic enrichment in the plasma. nih.gov This approach allows for the calculation of whole-body kinetics, such as rates of phenylalanine hydroxylation and tyrosine oxidation. nih.gov The choice between oral and intravenous routes can depend on the specific metabolic pathway being studied; for instance, oral administration is subject to first-pass metabolism in the gut and liver, which might be a variable of interest or a confounding factor to be controlled.
In animal models, such as rats, reverse microdialysis offers a method for localized tracer delivery directly into specific brain regions like the medial prefrontal cortex and striatum. nih.gov This technique is particularly useful for studying neurotransmitter synthesis and metabolism in a site-specific manner without systemic administration. nih.gov The concentration of L-tyrosine delivered via the microdialysis probe can be precisely controlled to study its effects on catecholamine synthesis and release. nih.gov
For in vitro models, such as cell cultures or tissue slices, the tracer is typically added directly to the culture medium. oup.com The concentration must be carefully chosen to be high enough for detection by mass spectrometry but not so high as to cause non-physiological perturbations in metabolic pathways. The goal is to trace the existing pathways, not to alter them by providing an excessive supply of a single amino acid.
The following table summarizes key considerations for tracer delivery across different models:
| Research Model | Delivery Method | Key Considerations | Research Findings Example |
| Human | Primed, constant intravenous or oral infusion | Achieving isotopic steady-state; accounting for first-pass metabolism with oral delivery. | Used to determine whole-body tyrosine balance and estimate aromatic amino acid requirements. nih.gov |
| Animal (e.g., Rat) | Reverse microdialysis; systemic infusion | Localized vs. systemic effects; anatomical specificity. | Revealed that acute increases in L-tyrosine levels can elevate catecholamine metabolism and efflux in the prefrontal cortex and striatum. nih.gov |
| Cell Culture | Addition to culture medium | Avoiding metabolic perturbation; ensuring sufficient enrichment for detection. | Used for metabolic labeling to produce stable isotope-labeled proteins for quantitative proteomics. oup.com |
Minimizing Isotope Scrambling, Recirculation, and Dilution Artifacts
Accurate kinetic analysis in tracer studies requires accounting for several potential artifacts that can distort the true metabolic flux. These include isotope scrambling, recirculation, and dilution.
Isotope Scrambling refers to the redistribution of isotope labels into positions other than the original labeled sites through reversible metabolic reactions. While L-TYROSINE (2,3-13C2; 15N) is designed to trace specific pathways, complex metabolic networks can lead to the cleavage and reassembly of molecular backbones, potentially scrambling the 13C labels.
Recirculation of the tracer occurs when the labeled compound, after being released from one tissue, re-enters the circulation and is taken up by another tissue. This can lead to an overestimation of the true rate of appearance if not properly accounted for in kinetic models. nih.gov
Isotope Dilution happens when the labeled tracer mixes with the endogenous, unlabeled pool of the same compound. A significant challenge is determining the true isotopic enrichment at the site of the metabolic process (e.g., intracellularly) rather than just in the plasma. nih.gov The enrichment in plasma may not accurately reflect the enrichment of the precursor pool for protein synthesis or other metabolic pathways within the cell. To address this, researchers can measure tracer enrichments in rapidly turning-over plasma proteins, such as Apo-B, which are synthesized in the liver, to get a better estimate of the intracellular enrichment at the primary site of tyrosine hydroxylation. nih.gov
Developing appropriate tracer kinetic models is crucial for addressing these challenges. nih.gov Most applications use relatively simple models, but more complex multi-compartment models can provide more accurate flux estimates by explicitly accounting for intracellular and extracellular pools, as well as the exchange between them. nih.govethz.ch The dual labeling of L-TYROSINE (2,3-13C2; 15N) provides richer data, allowing for the simultaneous tracing of carbon and nitrogen pathways, which can help constrain kinetic models and yield more robust flux estimations. nih.gov
Sample Preparation and Derivatization Strategies for Accurate Isotopic Analysis
The analysis of L-TYROSINE (2,3-13C2; 15N) enrichment in biological samples, typically by mass spectrometry, requires extensive sample preparation to isolate the amino acid and make it suitable for analysis.
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies (e.g., Fluxomics coupled with Proteomics and Metabolomics)
The true power of L-TYROSINE (2,3-¹³C₂; ¹⁵N) is realized when its tracing capabilities are integrated across multiple "omics" platforms. This multi-faceted approach allows researchers to simultaneously observe the flow of atoms through metabolic pathways (fluxomics and metabolomics) and monitor the synthesis and turnover of proteins (proteomics). nih.govnih.gov By supplying cells or model organisms with L-TYROSINE (2,3-¹³C₂; ¹⁵N), scientists can track the fate of the ¹³C and ¹⁵N labels as they are incorporated into a multitude of downstream molecules.
In the context of metabolomics , the ¹³C labels on the tyrosine backbone can be tracked as it is catabolized or used as a precursor for other critical biomolecules, such as catecholamine neurotransmitters and thyroid hormones. nih.govhmdb.ca Stable Isotope Resolved Metabolomics (SIRM) uses high-resolution mass spectrometry to measure the rate of incorporation of these heavy isotopes into various metabolite pools, providing a dynamic view of metabolic pathway activity. nih.govacs.orgusda.gov
Simultaneously, in the realm of proteomics , this labeled tyrosine is incorporated into newly synthesized proteins. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this incorporation to accurately quantify changes in protein abundance between different experimental conditions. youtube.com The presence of both ¹³C and ¹⁵N provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for precise relative quantification of proteins. nih.gov
The coupling of these approaches, known as fluxomics , moves beyond static snapshots of metabolite or protein levels to provide quantitative measurements of the rates (fluxes) of metabolic pathways. researchgate.netcreative-proteomics.comyoutube.com Integrated analysis of data from these platforms provides a holistic view of cellular physiology, linking metabolic shifts directly to changes in the proteome. nih.govmdpi.comfrontiersin.org For example, researchers can determine how altered metabolic flux through a particular pathway, as traced by ¹³C, correlates with changes in the expression of enzymes within that same pathway, as quantified by ¹⁵N and ¹³C labeling. nih.gov
| Omics Technology | Isotope Tracked | Primary Information Gained | Example Application |
|---|---|---|---|
| Metabolomics / Fluxomics | ¹³C | Metabolic pathway activity and flux rates | Tracking the conversion of tyrosine to downstream metabolites like L-DOPA or fumarate (B1241708). |
| Proteomics (e.g., SILAC) | ¹³C and ¹⁵N | Rates of protein synthesis, degradation, and relative abundance | Quantifying changes in the expression of tyrosine kinases or metabolic enzymes under different stimuli. |
| Integrated Multi-Omics | ¹³C and ¹⁵N | Linking metabolic regulation with changes in protein expression and function | Correlating altered tyrosine metabolism with the abundance of key regulatory proteins in a cancer cell model. |
Development of Novel Isotopic Tracing Strategies and Multiplexing Approaches
While traditional SILAC has been revolutionary for quantitative proteomics, it is typically limited to comparing two or three samples simultaneously. ckisotopes.com A significant future direction lies in the development of novel tracing strategies that increase this multiplexing capability, allowing for more complex experimental designs and greater statistical power.
One such advanced strategy is Neutron-Encoded (NeuCode) SILAC . nih.govnih.gov This technique leverages the minute mass differences (mass defects) that exist between different stable isotopes. ckisotopes.com Instead of using one "light" and one "heavy" amino acid, NeuCode utilizes multiple, distinct isotopologues of an amino acid that have very similar nominal masses but can be resolved by high-resolution mass spectrometers. ckisotopes.comnih.gov For example, different isotopologues of lysine (B10760008) have been synthesized that differ in mass by just a few millidaltons, enabling the simultaneous comparison of up to nine proteomes. nih.gov
The principles of NeuCode can be extended to L-Tyrosine, where various combinations of ¹³C, ¹⁵N, and deuterium (B1214612) (²H) could be used to synthesize a panel of L-Tyrosine isotopologues for multiplexed experiments. The use of L-TYROSINE (2,3-¹³C₂; ¹⁵N) is a step in this direction, as its specific mass shift is distinct from other commercially available labeled versions. By designing a set of tyrosine tracers with unique but closely spaced mass signatures, researchers could perform highly multiplexed studies to analyze protein dynamics across numerous conditions, such as different time points after a drug treatment or various genetic mutations in a signaling pathway. nih.gov
These multiplexing approaches significantly enhance the throughput and efficiency of proteomic and metabolomic studies, reducing the experimental variability that can arise from analyzing samples separately. washington.edu
| Feature | Traditional SILAC | NeuCode SILAC |
|---|---|---|
| Principle | Uses "light" (natural abundance) and "heavy" (e.g., ¹³C, ¹⁵N) amino acids with significant mass differences. | Uses multiple "heavy" amino acid isotopologues with subtle mass differences (mass defects). ckisotopes.com |
| Multiplexing Capacity | Typically 2-plex or 3-plex. chempep.com | Up to 9-plex, with potential for further expansion. nih.gov |
| Mass Spectrometry Requirement | Standard resolution is sufficient. | High-resolution mass spectrometry (>100,000) is required to resolve the small mass differences. ckisotopes.com |
| Advantage | Robust, accurate, and widely established. | Higher throughput, increased statistical power, and reduced inter-experimental variation. nih.gov |
Contribution of L-TYROSINE (2,3-¹³C₂; ¹⁵N) Tracing to Understanding Fundamental Biochemical Principles in Model Systems
The application of L-TYROSINE (2,3-¹³C₂; ¹⁵N) tracing in various model systems, from cultured cells to whole organisms, is set to deepen our understanding of fundamental biochemical principles. nih.goveuropa.eu A particularly promising area is the study of cellular signaling pathways, many of which are regulated by the phosphorylation of tyrosine residues on proteins. nih.gov
Receptor Tyrosine Kinases (RTKs) are a large family of cell surface receptors that control processes like cell growth, proliferation, and metabolism. nih.gov Upon activation, these receptors phosphorylate themselves and other downstream proteins on specific tyrosine residues, initiating a signaling cascade. nih.gov Dysregulation of this process is a hallmark of many diseases, including cancer. nih.gov
By using L-TYROSINE (2,3-¹³C₂; ¹⁵N) in a SILAC-based phosphoproteomics workflow, researchers can precisely quantify dynamic changes in tyrosine phosphorylation across the entire proteome. For instance, cells can be grown in media containing either "light" natural tyrosine or "heavy" L-TYROSINE (2,3-¹³C₂; ¹⁵N). After stimulating one population of cells (e.g., with a growth factor), the samples can be combined, and phosphotyrosine-containing peptides can be enriched and analyzed by mass spectrometry. The ratio of heavy to light signals for each identified phosphopeptide provides a precise measurement of how its phosphorylation level changed in response to the stimulus. nih.gov
This approach allows for the mapping of kinase signaling networks with high temporal and quantitative resolution, identifying novel substrates for kinases and revealing how these networks are rewired in disease or in response to therapeutic drugs. nih.gov Studies in animal models have also shown that tyrosine availability can impact neurotransmitter synthesis and reverse the adverse effects of stress, highlighting the importance of tracing its metabolic fate in vivo to understand complex physiological responses. nih.govnih.gov
| Experimental Step | Description | Role of L-TYROSINE (2,3-¹³C₂; ¹⁵N) |
|---|---|---|
| 1. Cell Culture & Labeling | Two populations of cells are cultured. One receives "light" (unlabeled) L-Tyrosine, the other receives "heavy" L-TYROSINE (2,3-¹³C₂; ¹⁵N). | The "heavy" tyrosine is metabolically incorporated into all newly synthesized proteins. |
| 2. Perturbation | The "heavy" labeled cell population is stimulated with a growth factor (e.g., EGF) to activate RTK signaling. The "light" population serves as the unstimulated control. | N/A |
| 3. Sample Pooling & Lysis | The "light" and "heavy" cell populations are mixed in a 1:1 ratio and lysed to extract proteins. | Early mixing minimizes experimental variation. |
| 4. Protein Digestion & Enrichment | Proteins are digested into peptides. Peptides containing phosphotyrosine are specifically isolated (enriched). | Generates a pool of labeled and unlabeled phosphopeptides. |
| 5. Mass Spectrometry Analysis | The enriched peptides are analyzed by LC-MS/MS. | The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated labeled tyrosine. |
| 6. Data Analysis | The ratio of the "heavy" to "light" signal for each peptide is calculated to determine the change in phosphorylation at that specific site. | A ratio > 1 indicates increased phosphorylation upon stimulation. |
Q & A
Basic Research Questions
Q. How can L-Tyrosine (2,3-¹³C₂; ¹⁵N) be synthesized with high isotopic purity for tracer studies?
- Methodological Answer : Dual-labeled L-tyrosine is typically synthesized via enzymatic or microbial fermentation methods to ensure isotopic fidelity. For example, tyrosine phenol-lyase can catalyze the incorporation of ¹³C and ¹⁵N isotopes into the aromatic ring and amino group, respectively. Post-synthesis purification via silica TLC (toluene:2-propanol:acetone:acetic acid, 23:23:12:9) ensures removal of unreacted precursors . Isotopic purity should be validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Q. What analytical methods are optimal for detecting L-Tyrosine (2,3-¹³C₂; ¹⁵N) in complex biological matrices?
- Methodological Answer : Thin-layer chromatography (TLC) with ninhydrin detection is cost-effective for preliminary screening. For quantitative analysis, reverse-phase HPLC coupled with UV-Vis spectroscopy (400–540 nm) or isotope-ratio mass spectrometry (IRMS) is recommended. TLC solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) resolve tyrosine derivatives, while spectrophotometric methods distinguish nitrosated or nitrated products .
Q. How should researchers optimize enzyme-substrate ratios for tyrosine-related enzymatic assays?
- Methodological Answer : Use response surface methodology (RSM) to determine optimal enzyme (e.g., tyrosinase) and substrate concentrations. For example, a desirability function analysis identified 99.4 nmol/cm² L-tyrosine and 7.76 U/cm² tyrosinase as optimal for TLC autography . Triplicate validation ensures reproducibility, with deviations within standard error (±5%) considered acceptable .
Advanced Research Questions
Q. How can dual isotopic labeling (¹³C and ¹⁵N) be leveraged to study tyrosine metabolism in vivo?
- Methodological Answer : Isotopic tracing in metabolic flux analysis (MFA) requires:
- Isotope delivery : Intravenous or dietary administration of labeled tyrosine.
- Sample processing : Extraction of plasma/tissue metabolites via acid precipitation.
- Detection : LC-MS/MS or GC-IRMS to track ¹³C incorporation into catecholamines (e.g., dopamine) and ¹⁵N into urea cycle intermediates.
- Data interpretation : Computational modeling (e.g., INCA software) quantifies flux rates .
Q. How to resolve contradictions in kinetic data when L-Tyrosine (2,3-¹³C₂; ¹⁵N) shows variable inhibitory effects across studies?
- Methodological Answer : Contradictions (e.g., weak hydrate inhibition in isolation vs. synergistic effects with MEG ) may arise from pH-dependent solubility or assay conditions. To address this:
- pH modulation : Adjust buffer pH (e.g., phosphate buffer, pH 7.0) to stabilize cationic species .
- Orthogonal validation : Compare results across TLC, spectrophotometry, and MS .
- Replicate under stress : Test inhibition under varying temperatures (4°C–37°C) and ionic strengths .
Q. What experimental designs mitigate interference from trace metals in tyrosine nitration studies?
- Methodological Answer : Trace metals in buffers (e.g., Fe³⁺) catalyze nonspecific nitration. Mitigation strategies include:
- Metal chelation : Add EDTA (1–5 mM) to phosphate buffers.
- Deaeration : Saturate solutions with argon to remove dissolved O₂, reducing metal-catalyzed oxidation .
- Controls : Use 3-nitrotyrosine as a positive control and validate via TLC mobility comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
